(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

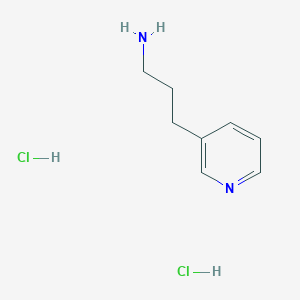

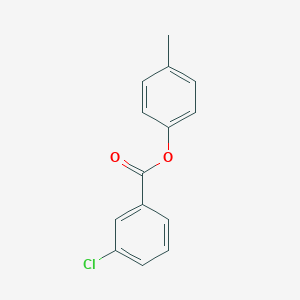

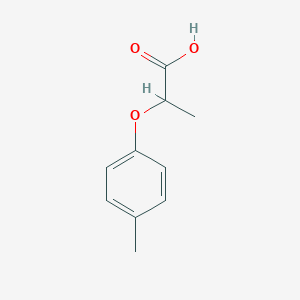

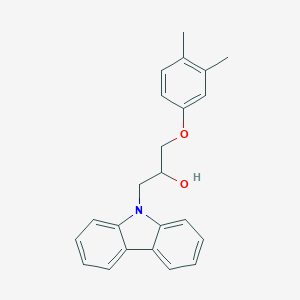

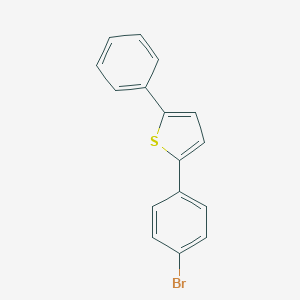

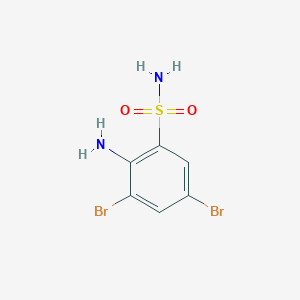

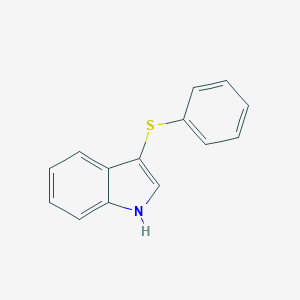

The compound seems to be a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butyl group (a central carbon atom attached to three methyl groups), and an amine group (a nitrogen atom attached to hydrogen atoms or organic groups). It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. The exact structure would depend on the specific arrangement of the benzyl, tert-butyl, furan, and amine groups .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For example, the amine group might participate in acid-base reactions, while the benzyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point, boiling point, and density can be measured experimentally .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides : This study explored the ring opening of 5-tert-butyl-3-[(9H-fluoren-9-ylidene)hydrazinylidene]furan-2(3H)-one by primary amines, leading to a series of compounds tested for antinociceptive and antimicrobial activities (Siutkina et al., 2019).

Reactivity with Aromatic and Heterocyclic Amines : Research on 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates showed their reactivity with aromatic or heterocyclic amines, resulting in the furan ring's opening and the formation of N-aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamides (Igidov & Rubtsov, 2019).

Chemistry of Iminofurans : The interaction of 5-aryl- and 5-tert-butyl-3-(benzoylhydrazinylidene)furan-2,3-diones with amines led to products existing as mixtures of hydrazone and cyclic dihydropyrazole tautomers, emphasizing the versatility of furan derivatives in synthetic chemistry (Kiselev et al., 2017).

Advanced Synthetic Applications

Organocatalytic Mukaiyama-Michael Reaction : A study highlighted the use of iminium catalysis for the enantioselective addition of 2-silyloxy furans to unsaturated aldehydes, a method that could be applied to the synthesis of butenolide systems found in many natural products. This research offers insights into using furan derivatives in the enantioselective synthesis of complex molecules (Brown, Goodwin, & MacMillan, 2003).

Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry was explored, showing their potential in forming azocarboxamides and undergoing radical reactions for aromatic modification. This underscores the broader utility of tert-butyl-substituted furan compounds in complex organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : Demonstrating a new method for synthesizing furan-2-yl amines and amino acids with controlled chirality, this research contributes to the development of novel pharmaceuticals and bioactive molecules (Demir et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-16(2,3)14-8-6-13(7-9-14)11-17-12-15-5-4-10-18-15/h4-10,17H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZHFZGKDAAJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389924 |

Source

|

| Record name | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |

CAS RN |

436088-73-2 |

Source

|

| Record name | (4-tert-Butyl-benzyl)-furan-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)